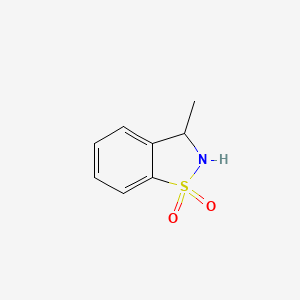

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Overview

Description

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a chemical compound with the empirical formula C8H9NO2S . Its molecular weight is 183.23 .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide can be represented by the SMILES stringCC1(C)NS(=O)(=O)c2ccccc12 . This indicates that the molecule consists of a benzisothiazole ring with a methyl group and a sulfur dioxide group attached . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide are as follows :Scientific Research Applications

- These compounds have been used in human therapy as diuretic and antihypertensive agents .

- Drugs containing the structurally related phthalazinone scaffold are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

- 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

- The synthesis and reactions of this compound family have been a subject of research .

- For example, Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo [ b ]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo [ b ]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

Pharmaceutical Applications

Chemical Synthesis

- Some derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported as HCV polymerase inhibitors . For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were screened for this purpose .

- These compounds have shown antimicrobial activities . The specific mechanisms and effectiveness can vary depending on the specific derivative and the microbial species targeted .

- Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes .

Antiviral Applications

Antimicrobial Applications

Antidiabetic Applications

Anticancer Applications

- Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . AMPA receptors are involved in a number of neurological processes, and modulating their activity can have therapeutic benefits .

- Certain derivatives have been found to act as KATP channel activators . KATP channels play key roles in cellular metabolism and the regulation of vascular tone .

- Some 2,3-Dihydrobenzoxathiine derivatives, which are structurally similar to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have antioxidant properties .

- Certain 2,3-Dihydrobenzoxathiine derivatives have been used as serotonin (5-HT 2C) inhibitors . Serotonin inhibitors can be used in the treatment of various psychiatric and neurological disorders .

- Some 2,3-Dihydrobenzoxathiine derivatives have been used as antimycotic agents . These compounds can be used to treat fungal infections .

AMPA Receptor Modulators

KATP Channel Activators

Antioxidant Applications

Serotonin (5-HT 2C) Inhibitors

Antimycotic Agents

Artificial Sweeteners

Safety And Hazards

properties

IUPAC Name |

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKMILQIPCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476703 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide | |

CAS RN |

84108-98-5 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

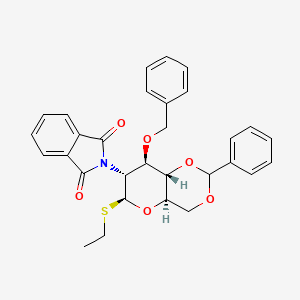

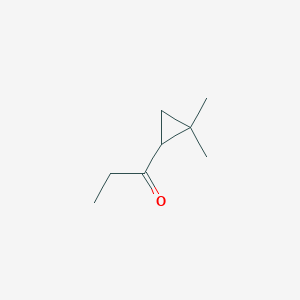

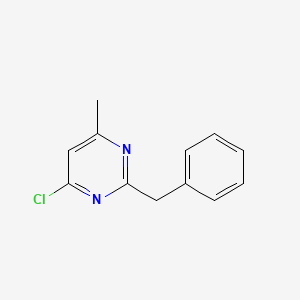

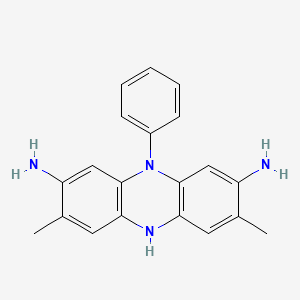

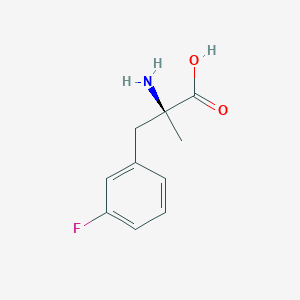

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)